

Toxicological Profile of Methylnissolin: A Technical Overview

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Compound of Interest

Compound Name: (-)-Nissolin

Cat. No.: B1217449

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Disclaimer: No specific toxicological data was found for "**(-)-Nissolin**" or "Nissolin." The following information is based on available data for a related compound, Methylnissolin, an isoflavonoid with a pterocarpan structure. The relevance of this data to "**(-)-Nissolin**" is undetermined.

This technical guide provides a summary of the currently limited toxicological and safety assessment data available for Methylnissolin and its glycoside derivative. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Methylnissolin and its glycoside, Methylnissolin-3-O-glucoside, are isoflavonoid compounds found exclusively in plants of the Astragalus genus.[1] While pharmacological activities, including anti-inflammatory and antitumor effects, are being explored, the toxicological profile remains largely uncharacterized.[1] Available data is limited to in vitro cytotoxicity, in silico predictions, and a single in vivo study on its glycoside.

Data Presentation

The following tables summarize the quantitative toxicological data available for Methylnissolin and its glycoside.

Table 1: In Vitro Cytotoxicity of Methylnissolin[1]

Cell Line	Assay	Endpoint	Concentration	Exposure Time
SiHa (cervical cancer)	CCK8	IC50	187.4 μ M	48 hours
Various	Not Specified	No significant cytotoxicity	3.3–100 μ M	Not Specified

Table 2: In Silico Toxicity Predictions for Methylnissolin^[1]

Endpoint	Prediction	Probability
Drug-Induced Liver Injury	Moderate Risk	0.623
Ames Mutagenicity	Moderate Risk	0.583
Immunotoxicity	Active	Not Specified
Respiratory Toxicity	Active	Not Specified

Table 3: In Vivo Study of Methylnissolin-3-O-glucoside in Mice^[1]

Species	Route of Administration	Dose	Duration	Observations
Murine	Intraperitoneal injection	5–60 mg/kg	7 days	Gradual weight loss trend at 60 mg/kg (not statistically significant). No organ-specific lesions in heart, liver, spleen, lungs, or kidneys upon histopathological examination.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the referenced literature. The following provides an overview of the methodologies mentioned.

3.1 In Vitro Cytotoxicity Assay (CCK8)

- Objective: To determine the concentration of Methylnissolin that inhibits 50% of cell viability (IC₅₀) in SiHa cervical cancer cells.
- Methodology: SiHa cells were treated with varying concentrations of Methylnissolin for 48 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK8) assay, which measures the activity of dehydrogenases in viable cells. The IC₅₀ value was calculated from the dose-response curve.[\[1\]](#)

3.2 In Vivo Study in Murine Models

- Objective: To evaluate the short-term in vivo effects of Methylnissolin-3-O-glucoside.
- Methodology: Mice were administered Methylnissolin-3-O-glucoside via intraperitoneal injection at doses ranging from 5 to 60 mg/kg for 7 consecutive days. Body weight was monitored. At the end of the study, major organs (heart, liver, spleen, lungs, and kidneys) were collected for histopathological examination using Hematoxylin and Eosin (H&E) staining to assess for any organ-specific lesions.[\[1\]](#)

Signaling Pathways

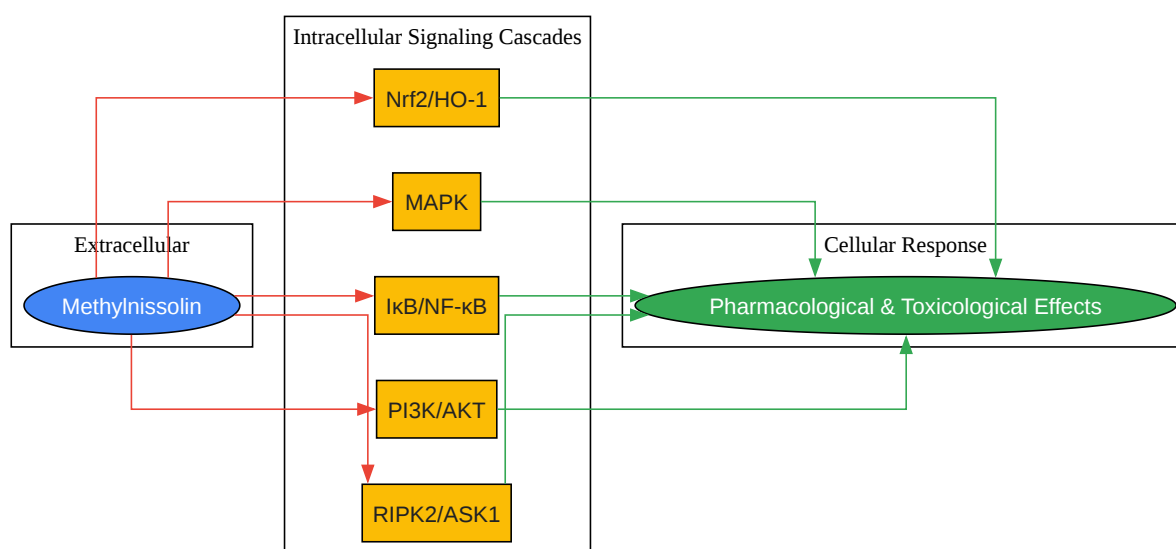
Methylnissolin has been reported to modulate several signaling pathways, which are relevant to its pharmacological effects and potential toxicological mechanisms.

4.1 Modulated Signaling Pathways by Methylnissolin

Upon oral administration, Methylnissolin and its glycosides have been found to influence the following signaling pathways:

- RIPK2/ASK1
- PI3K/AKT

- IkB/NF-κB
- MAPK
- Nrf2/HO-1



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Caption: Signaling pathways modulated by Methylnissolin.

Conclusion

The available data on the toxicology of Methylnissolin is preliminary and insufficient to form a comprehensive safety profile. In vitro studies indicate a dose-dependent cytotoxic effect, and in silico models predict potential for liver injury and mutagenicity. A short-term in vivo study of its glycoside did not reveal significant organ toxicity at the tested doses. Further studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity

assays, are necessary to thoroughly evaluate the safety of Methylnissolin for any potential therapeutic application.

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References

- 1. A Natural Compound Methylnissolin: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]
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